molecular formula C21H24N6 B2438789 2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole CAS No. 2415633-79-1

2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole

Cat. No. B2438789
CAS RN: 2415633-79-1
M. Wt: 360.465
InChI Key: VVAIGPBDYLVAFH-UHFFFAOYSA-N
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Description

The compound “2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole” is a complex organic molecule that contains several functional groups and ring structures, including a tert-butyl group, an imidazo[4,5-b]pyridine ring, an azetidine ring, and a benzodiazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple ring structures and functional groups. The imidazo[4,5-b]pyridine ring, azetidine ring, and benzodiazole ring contribute to the rigidity of the molecule, while the tert-butyl group adds bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups and ring structures. For example, the imidazo[4,5-b]pyridine ring might participate in reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Synthesis and Structural Properties

  • Researchers have synthesized derivatives of imidazo[1,2-a]pyridine, which are significant in chemical fields and as core fragments in various drug molecules. These compounds, including those structurally related to 2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole, have been studied for their crystal structure, vibrational properties, and theoretical calculations (Chen et al., 2021).

Antimicrobial Applications

  • Novel series of imidazo[4,5-b]pyridine derivatives, closely related to the compound of interest, were synthesized and exhibited antimicrobial activity against various bacterial and fungal pathogens (Mallemula et al., 2015).

Application in Tuberculosis Treatment

  • Imidazo[4,5-b]pyridines, similar to the compound , were synthesized as inhibitors of Lumazine synthase in M. tuberculosis, demonstrating significant potential in tuberculosis treatment (Harer & Bhatia, 2015).

Synthesis Techniques

  • Research has been conducted on the one-pot synthesis techniques of imidazo[4,5-b]pyridine derivatives, contributing to the understanding of efficient synthesis methods for such compounds (Scott, 2006).

Molecular Structure Analysis

  • Studies on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provided insights into the molecular arrangement and stability of compounds structurally similar to 2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole (Dhanalakshmi et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c1-21(2,3)19-23-15-8-5-6-10-17(15)27(19)14-12-26(13-14)20-24-16-9-7-11-22-18(16)25(20)4/h5-11,14H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAIGPBDYLVAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC5=C(N4C)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole

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